The Pivotal Role of Interphotoreceptor Retinoid Binding Protein (IRBP) Fragment 161-180 in Autoimmune Uveitis: A Technical Guide
The Pivotal Role of Interphotoreceptor Retinoid Binding Protein (IRBP) Fragment 161-180 in Autoimmune Uveitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the Interphotoreceptor Retinoid Binding Protein (IRBP) fragment 161-180, a key pathogenic epitope in the field of ocular autoimmune research. We will dissect its function, the molecular mechanisms it triggers, and its critical application in the induction of Experimental Autoimmune Uveitis (EAU), a widely used animal model for human autoimmune uveitis. This document will serve as a comprehensive resource, detailing the immunological pathways, experimental protocols, and therapeutic implications related to this specific peptide fragment.
Introduction: From Vision to Autoimmunity
Interphotoreceptor Retinoid-Binding Protein (IRBP) is a crucial glycoprotein found in the interphotoreceptor matrix of the eye.[1][2] Its primary physiological role is to facilitate the transport of retinoids between the photoreceptors and the retinal pigment epithelium, a process essential for the visual cycle.[1][2] IRBP also plays a protective role by shielding retinal cells from oxidative stress.[1][3] However, despite its vital function, specific fragments of this protein can become targets of the immune system, leading to devastating autoimmune responses within the eye.
The 20-amino acid peptide, IRBP fragment 161-180 (Sequence: SGIPYIISYLHPGNTILHVD), has been identified as a major immunodominant and highly uveitogenic epitope.[4][5] This fragment is capable of inducing a potent autoimmune response that closely mimics human non-infectious uveitis, making it an invaluable tool for researchers.[6][7][8] This guide will delve into the core functions and applications of this pivotal peptide.
The Central Function of IRBP 161-180: A Trigger for Experimental Autoimmune Uveitis (EAU)
The primary and most studied "function" of the IRBP 161-180 fragment is its ability to induce Experimental Autoimmune Uveitis (EAU), an animal model that has been instrumental in unraveling the mechanisms of human autoimmune uveitis.[7][9]
Immunodominance and Strain Specificity
IRBP 161-180 is particularly effective at inducing EAU in specific mouse strains, most notably the B10.RIII (H-2r haplotype) mouse.[4][10][11] This strain-specific susceptibility is linked to the high affinity of the peptide for the MHC class II molecules expressed by these mice, leading to a robust activation of autoreactive T cells.[7] While other IRBP fragments can induce EAU in different mouse strains, the 161-180 peptide is renowned for its high pathogenicity in the B10.RIII model.[4]
The Dichotomy of T-cell Responses: Th1 and Th17 Pathways
The autoimmune response triggered by IRBP 161-180 is primarily mediated by CD4+ T helper (Th) cells. Research has demonstrated that both Th1 and Th17 cell lineages play crucial, and at times overlapping, roles in the pathogenesis of EAU.[9][12]
-
Th1 Cells: These cells are characterized by the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[6][9] IFN-γ, in particular, is a potent activator of macrophages and other immune cells, contributing to the inflammatory infiltrate and tissue damage observed in the retina.[6]
-
Th17 Cells: This subset of T helper cells produces Interleukin-17 (IL-17), a cytokine known for its ability to recruit neutrophils and promote inflammation.[9][12] Studies have shown that the IL-23/IL-17 axis is critical for the development of EAU induced by IRBP immunization.[9]
The specific conditions of immunization can influence the dominant T-cell phenotype, highlighting the plasticity of the immune response to this autoantigen.[9]
Molecular Mechanisms and Signaling Cascades
The induction of EAU by IRBP 161-180 involves a well-defined series of molecular events that culminate in ocular inflammation and damage.
Antigen Presentation and T-cell Activation
Following immunization, antigen-presenting cells (APCs), such as dendritic cells and macrophages, process the IRBP 161-180 peptide. This fragment is then presented on the cell surface by MHC class II molecules (specifically IAr and IEr in B10.RIII mice) to naive CD4+ T cells.[7] This interaction, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of autoreactive T cells into pathogenic Th1 and Th17 effector cells.[7]
Cytokine-Mediated Inflammatory Cascade
Activated autoreactive T cells migrate to the eye, where they recognize the native IRBP protein. This recognition event leads to the local release of pro-inflammatory cytokines, including IFN-γ, TNF-α, and IL-17.[6][13] This cytokine milieu orchestrates the recruitment of other inflammatory cells, such as macrophages and neutrophils, leading to a breakdown of the blood-retinal barrier, vasculitis, and ultimately, damage to the photoreceptor cells.[14]
Signaling Pathway of IRBP 161-180 Induced Uveitis
Caption: Signaling pathway of IRBP 161-180 induced uveitis.
Methodologies for Investigating IRBP 161-180 Function
A standardized set of protocols is essential for the reproducible study of EAU induced by IRBP 161-180.
Induction of Experimental Autoimmune Uveitis (EAU)
This protocol outlines the active immunization of B10.RIII mice to induce EAU.
Materials:
-
IRBP 161-180 peptide (human sequence)
-
Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis H37Ra
-
Phosphate-Buffered Saline (PBS)
-
Bordetella pertussis toxin (PTX) (optional, but can enhance disease severity and onset)[10]
-
6-8 week old female B10.RIII mice[10]
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve the IRBP 161-180 peptide in sterile PBS to the desired concentration.
-
Prepare an emulsion by mixing the peptide solution with an equal volume of CFA (1:1 v/v).
-
Emulsify thoroughly using a sonicator or by passing the mixture through a double-hubbed needle until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization:
Quantitative Data for EAU Induction:
| Parameter | Recommended Value | Reference |
| Mouse Strain | B10.RIII | [10] |
| Age of Mice | 6-8 weeks | [10] |
| IRBP 161-180 Dose | 10-50 µg per mouse | [4][10] |
| CFA Supplement | 2.5 mg/mL M. tuberculosis H37Ra | [15] |
| Injection Volume | 0.2 mL | [10] |
| PTX Dose (optional) | 0.3-0.5 µg per mouse | [9][10] |
Assessment of EAU Severity
Disease progression is typically monitored 10-12 days post-immunization and can be assessed both clinically and histologically.[10]
-
Clinical Scoring: Fundoscopy is performed to evaluate signs of inflammation, such as vasculitis, chorioretinal lesions, and optic nerve head inflammation.[14] A grading scale of 0-4 is commonly used.
-
Histological Scoring: Eyes are enucleated, fixed, and sectioned for hematoxylin and eosin (H&E) staining.[12] Histopathological changes, including inflammatory cell infiltration and structural damage to the retina, are scored in a masked fashion.[9]
Immunological Assays
To understand the cellular and molecular mechanisms underlying EAU, several immunological assays are employed.
-
T-cell Proliferation Assay: Lymph node cells or splenocytes are harvested from immunized mice and cultured in the presence of IRBP 161-180. T-cell proliferation is measured by [3H]-thymidine incorporation or other proliferation assays.[16]
-
Cytokine Profiling: The levels of key cytokines (e.g., IFN-γ, IL-17, IL-10) in the supernatants of cultured T-cells or in retinal tissue can be quantified using ELISA or quantitative real-time PCR.[6][13]
Experimental Workflow for EAU Induction and Analysis
Caption: Experimental workflow for EAU induction and analysis.
Therapeutic Development and Future Directions
The EAU model induced by IRBP 161-180 serves as a critical preclinical platform for testing novel therapeutic strategies for autoimmune uveitis.
-
Targeting Inflammatory Pathways: This model allows for the evaluation of drugs that target specific cytokines (e.g., anti-TNF-α, anti-IL-17 antibodies) or signaling pathways involved in T-cell activation and differentiation.[6][9]
-
Induction of Immune Tolerance: Strategies aimed at inducing antigen-specific tolerance, such as oral administration of IRBP peptides or the use of altered peptide ligands, have been explored in this model.[17]
-
Regulatory T-cell (Treg) Therapy: The role of Tregs in suppressing autoimmune responses can be investigated, and the efficacy of Treg-based therapies can be assessed.[18]
Conclusion
The Interphotoreceptor Retinoid Binding Protein fragment 161-180 is more than just a peptide; it is a powerful tool that has unlocked significant insights into the pathogenesis of autoimmune uveitis. Its ability to reliably induce a disease that mirrors human uveitis has made it indispensable for studying the complex interplay of autoreactive T-cells, cytokines, and ocular tissue. As research continues to advance, the IRBP 161-180-induced EAU model will undoubtedly remain at the forefront of efforts to develop more effective and targeted therapies for this sight-threatening condition.
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Chen, Y., et al. (2020). Parental Uveitis Influences Offspring With an Increased Susceptibility to the Experimental Autoimmune Uveitis. Frontiers in Immunology, 11, 1136. [Link]
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Caspi, R. R. (2010). Understanding Autoimmune Uveitis through Animal Models The Friedenwald Lecture. Investigative Ophthalmology & Visual Science, 51(4), 1836–1845. [Link]
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Rajendram, R., et al. (2007). S-nitrosoglutathione prevents interphotoreceptor retinoid-binding protein (IRBP(161-180))-induced experimental autoimmune uveitis. Journal of Ocular Pharmacology and Therapeutics, 23(4), 341-349. [Link]
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Silver, P. B., et al. (2005). Antigen/MHC Class II/Ig Dimers for Study of Uveitogenic T Cells: IRBP p161–180 Presented by both IA and IE Molecules. Investigative Ophthalmology & Visual Science, 46(10), 3769-3776. [Link]
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Chen, L., et al. (2009). Upregulated IL-21 and IL-21 receptor expression is involved in experimental autoimmune uveitis (EAU). Molecular Vision, 15, 2835–2842. [Link]
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Caspi, R. R. (2011). Spontaneous Ocular Autoimmunity in Mice Expressing a Transgenic T Cell Receptor Specific to Retina: A Tool to Dissect Mechanisms of Uveitis. Journal of Clinical & Cellular Immunology, S1:001. [Link]
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Yang, P., et al. (2011). Regulatory Effects of IFN-β on the Development of Experimental Autoimmune Uveoretinitis in B10RIII Mice. PLoS ONE, 6(5), e20133. [Link]
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Gery, I., et al. (2000). Cellular responses to the immunodominant peptide 161-180 are decreased in IRBP-DNA-vaccinated mice. The Journal of Immunology, 165(1), 339-344. [Link]
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Caspi, R. R., et al. (1999). The Requirement for Pertussis to Induce EAU Is Strain-Dependent: B10.RIII, but Not B10.A Mice, Develop EAU and Th1 Responses to IRBP without Pertussis Adjuvant. Investigative Ophthalmology & Visual Science, 40(12), 2898–2905. [Link]
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Donoso, L. A., et al. (1994). Identification of a major pathogenic epitope in the human IRBP molecule recognized by mice of the H-2r haplotype. Investigative Ophthalmology & Visual Science, 35(4), 1845-1852. [Link]
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Dick, A. D. (1995). The study of experimental autoimmune uveoretinitis (EAU) induction in mice. UCL Discovery. [Link]
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